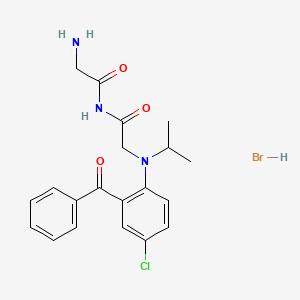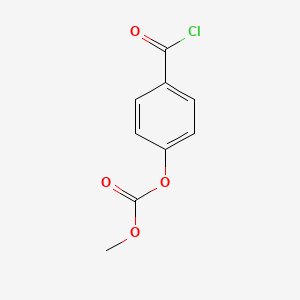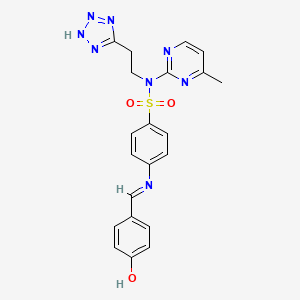
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the hydroxyphenyl, methylene, amino, pyrimidinyl, and tetrazolyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, aldehydes, and tetrazoles. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH ranges.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The presence of the sulfonamide group suggests it could inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic.
Uniqueness
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is unique due to its complex structure, which combines multiple functional groups
Propriétés
Numéro CAS |
78311-73-6 |
|---|---|
Formule moléculaire |
C21H20N8O3S |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)methylideneamino]-N-(4-methylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N8O3S/c1-15-10-12-22-21(24-15)29(13-11-20-25-27-28-26-20)33(31,32)19-8-4-17(5-9-19)23-14-16-2-6-18(30)7-3-16/h2-10,12,14,30H,11,13H2,1H3,(H,25,26,27,28) |
Clé InChI |
XAFVECJWOFKUCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


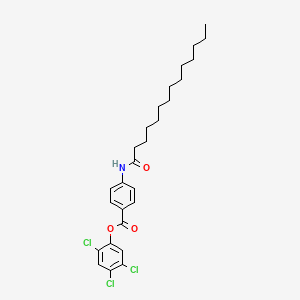

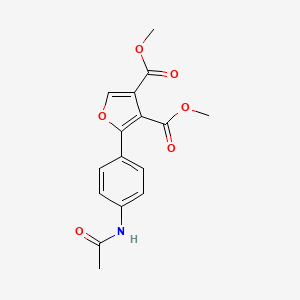
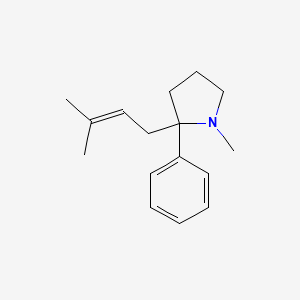
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
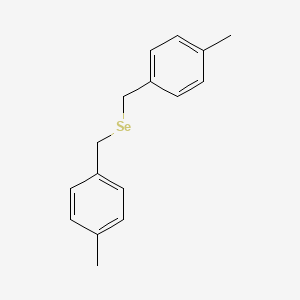
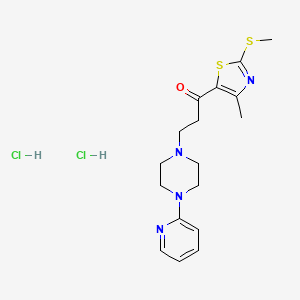
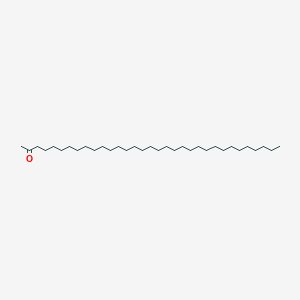
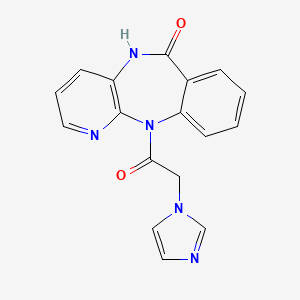
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
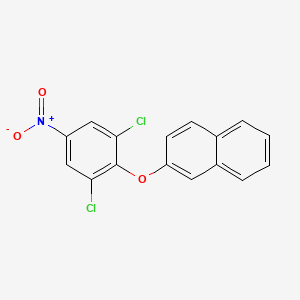
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
